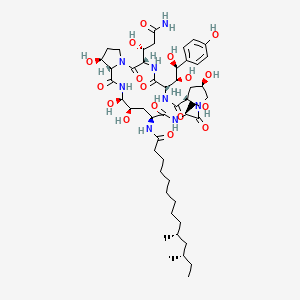

2-L-Serinepneumocandin B0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-L-Serinepneumocandin B0 is a lipohexapeptide compound produced by the fungus Glarea lozoyensis. It is composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. This compound is a precursor to caspofungin, a semi-synthetic derivative used as an antifungal agent. Caspofungin is the first member of the echinocandins family approved by the FDA for the treatment of fungal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-L-Serinepneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated under specific conditions to optimize the yield of the compound. The fermentation process involves the addition of lactic acid, mannitol, or gamma-aminobutyric acid to enhance production levels .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to achieve high yields. The fermentation process is divided into three phases: lag phase (0–120 hours), logarithmic phase (120–360 hours), and stationary phase (360–456 hours). The production level can reach up to 4500 mg/L under optimal conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-L-Serinepneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, NADPH, pyruvate, α-ketoglutaric acid, lactate, and unsaturated fatty acids. These reagents play crucial roles in the biosynthesis and modification of the compound .

Major Products Formed: The major product formed from these reactions is caspofungin, a potent antifungal agent. Caspofungin inhibits the synthesis of β-1,3-D-glucan, a vital component of fungal cell walls, leading to osmotic instability and cell lysis .

Applications De Recherche Scientifique

2-L-Serinepneumocandin B0 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor for synthesizing caspofungin and other echinocandin derivatives. These compounds are valuable for studying the structure-activity relationship of antifungal agents .

Biology: In biology, this compound is used to study the biosynthesis of lipohexapeptides and the metabolic pathways involved in their production. It also serves as a model compound for investigating the regulation of membrane permeability and feedback inhibition in fungi .

Medicine: In medicine, the compound is crucial for developing antifungal therapies. Caspofungin, derived from this compound, is used to treat invasive aspergillosis and other fungal infections resistant to conventional therapies .

Industry: In the pharmaceutical industry, this compound is used for large-scale production of caspofungin. The compound’s production process has been optimized to achieve high yields and reduce industrial costs .

Mécanisme D'action

2-L-Serinepneumocandin B0 exerts its effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan in fungal cell walls. This inhibition leads to the depletion of the glucan polymer, causing osmotic instability and cell lysis in fungi. The compound’s molecular targets include the β-1,3-D-glucan synthase enzyme complex .

Comparaison Avec Des Composés Similaires

- Pneumocandin B0

- Hydroxy Echinocandin

- Caspofungin

Comparison: 2-L-Serinepneumocandin B0 is unique due to its specific side chain and hexapeptide core, which contribute to its potent antifungal properties. Compared to other similar compounds, it has a higher yield and better efficacy in inhibiting β-1,3-D-glucan synthesis. Caspofungin, derived from this compound, is the first echinocandin approved for clinical use, highlighting its significance in antifungal therapy .

Propriétés

Formule moléculaire |

C49H78N8O17 |

|---|---|

Poids moléculaire |

1051.2 g/mol |

Nom IUPAC |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C49H78N8O17/c1-4-25(2)19-26(3)11-9-7-5-6-8-10-12-37(65)51-30-21-35(63)45(70)55-47(72)40-33(61)17-18-56(40)49(74)38(34(62)22-36(50)64)53-46(71)39(42(67)41(66)27-13-15-28(59)16-14-27)54-44(69)32-20-29(60)23-57(32)48(73)31(24-58)52-43(30)68/h13-16,25-26,29-35,38-42,45,58-63,66-67,70H,4-12,17-24H2,1-3H3,(H2,50,64)(H,51,65)(H,52,68)(H,53,71)(H,54,69)(H,55,72)/t25-,26+,29+,30-,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,45+/m0/s1 |

Clé InChI |

WQHSITYGGUJQGC-DRAFKXPCSA-N |

SMILES isomérique |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O |

SMILES canonique |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)

![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)

![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)